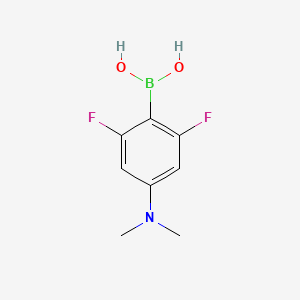
(4-(Dimethylamino)-2,6-difluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)-2,6-difluorophenyl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with dimethylamino and difluoro groups. The unique structural features of this compound make it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These processes often utilize automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.
Major Products:
Scientific Research Applications
Chemistry: (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid is extensively used in organic synthesis as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the synthesis of biaryl compounds .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and sensors for carbohydrates. The unique properties of this compound make it a potential candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid group reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with specific enzymes and proteins .
Comparison with Similar Compounds
(4-(Dimethylamino)phenylboronic acid): This compound lacks the difluoro substitution but shares the dimethylamino and boronic acid groups.
(4-(Dimethylamino)-2-fluorophenyl)boronic acid): This compound has only one fluorine substitution, making it less electron-withdrawing compared to the difluoro derivative.
Uniqueness: The presence of both dimethylamino and difluoro groups in (4-(Dimethylamino)-2,6-difluorophenyl)boronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C8H10BF2NO2 |
|---|---|
Molecular Weight |
200.98 g/mol |
IUPAC Name |
[4-(dimethylamino)-2,6-difluorophenyl]boronic acid |
InChI |
InChI=1S/C8H10BF2NO2/c1-12(2)5-3-6(10)8(9(13)14)7(11)4-5/h3-4,13-14H,1-2H3 |
InChI Key |
QIYNHMRYRLEBDC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1F)N(C)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















